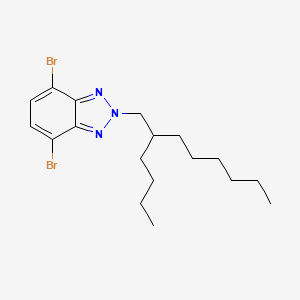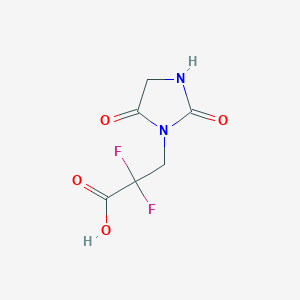
3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid is a chemical compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a difluoropropanoic acid moiety attached to an imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid typically involves the reaction of an appropriate amine with a difluoropropanoic acid derivative. One common method involves the use of dimethylaluminium chloride as a catalyst in tetrahydrofuran (THF) at low temperatures . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoropropanoic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazolidinones.
Scientific Research Applications
3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its biological activity and ability to interact with molecular targets make it a subject of interest for drug development.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-((4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl)benzonitrile
- 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)-N-phenylacetamide
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
Compared to similar compounds, 3-(2,5-Dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid is unique due to the presence of the difluoropropanoic acid moiety. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable tool for various research and industrial applications. The difluoropropanoic acid moiety can enhance the compound’s stability, reactivity, and ability to interact with specific molecular targets.
Properties
Molecular Formula |
C6H6F2N2O4 |
|---|---|
Molecular Weight |
208.12 g/mol |
IUPAC Name |
3-(2,5-dioxoimidazolidin-1-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C6H6F2N2O4/c7-6(8,4(12)13)2-10-3(11)1-9-5(10)14/h1-2H2,(H,9,14)(H,12,13) |
InChI Key |
WLSLXSFVTHDSGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


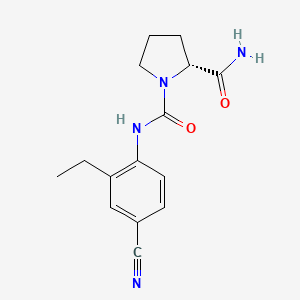

![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
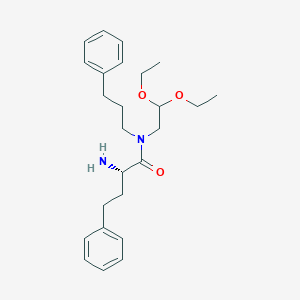
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)

![diazanium;[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B13147346.png)
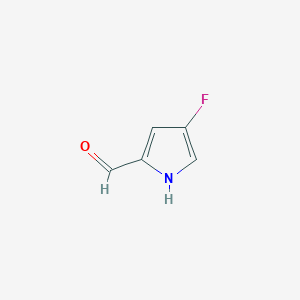
![1-[(R)-carboxy(hydroxy)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13147358.png)
